molecular formula C17H19N3O3S B2921223 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 2034331-81-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2921223
CAS No.: 2034331-81-0
M. Wt: 345.42
InChI Key: DZXWXWUPLQIPTK-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolopyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized starting from 1,4-hexadiene . Another method involves the 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research in chemical synthesis has explored the use of sulfonamide derivatives in facilitating novel organic transformations. For instance, Králová et al. (2019) described the synthesis of pyrrolidin-3-ones from serine and threonine-derived sulfonamides, highlighting an unexpected reaction outcome and proposing a mechanistic explanation for this finding. This research demonstrates the role of sulfonamides in mediating complex rearrangement reactions, potentially offering new pathways in synthetic chemistry (Králová et al., 2019).

Organic Catalysts

Sulfonamides have also been identified as effective catalysts in stereoselective synthesis. Singh et al. (2013) showcased the use of a pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yields and excellent stereoselectivity. This illustrates sulfonamides' potential in enantioselective catalysis, contributing to the development of chiral molecules with high purity (Singh et al., 2013).

Antibacterial Agents

In the quest for new antibacterial compounds, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. This research underscores the importance of sulfonamide derivatives in the development of new antibiotics, addressing the growing concern of antibiotic resistance (Azab et al., 2013).

Adenosine Receptor Agonists

The pharmacological applications of sulfonamides extend to the design of adenosine receptor agonists. Baraldi et al. (2004) synthesized and tested derivatives displaying nanomolar affinity for the human A3 adenosine receptor subtype, highlighting sulfonamides' role in modulating receptor activity. Such compounds could be pivotal in developing new treatments for cardiovascular, inflammatory, and other diseases (Baraldi et al., 2004).

Material Science and Electrochemistry

In material science, the structural modification of pyrrolidinium cations with sulfonamide groups has been explored for applications in ionic liquids and electrolytes. Forsyth et al. (2006) investigated N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, revealing their potential as ionic liquids and solid electrolytes, which could have significant implications for energy storage technologies (Forsyth et al., 2006).

Mechanism of Action

Target of Action

The compound, also known as N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1-phenylmethanesulfonamide, is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

The compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by the compound affects several biochemical pathways. The primary pathways affected are the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .

Result of Action

The compound’s inhibition of FGFRs has several molecular and cellular effects. In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has development prospects, given their potent activities against FGFR1, 2, and 3 .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-19-10-7-15-8-11-20(17(21)16(15)19)12-9-18-24(22,23)13-14-5-3-2-4-6-14/h2-8,10-11,18H,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXWXWUPLQIPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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